

Technical Guide: 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone

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Compound of Interest

Compound Name:	2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone
Cat. No.:	B061151

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Disclaimer: A comprehensive search for publicly available scientific literature and data has revealed a significant lack of detailed technical information for the compound **2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone**. While basic identifiers are available, in-depth experimental data on its physicochemical properties, spectral characteristics, specific synthesis protocols, biological activity, and toxicology are not present in the public domain. Consequently, the following guide is limited to the available information and provides a general overview based on fundamental chemical principles and data for structurally related compounds. The generation of a complete, in-depth technical guide as requested would necessitate original laboratory research.

Chemical Identity

Identifier	Value	Reference
Chemical Name	2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone	[1]
CAS Number	166187-00-4	[1]
Molecular Formula	C ₈ H ₁₇ N ₃ O	
Molecular Weight	171.24 g/mol	
Structure		

A dihydrochloride salt of this compound is also noted under CAS Number 1176419-86-5.[\[2\]](#)

Physicochemical Properties

Specific, experimentally determined physicochemical properties such as melting point, boiling point, density, and solubility for **2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone** are not available in published literature.

Inferred Properties: Based on its chemical structure, the following general properties can be inferred:

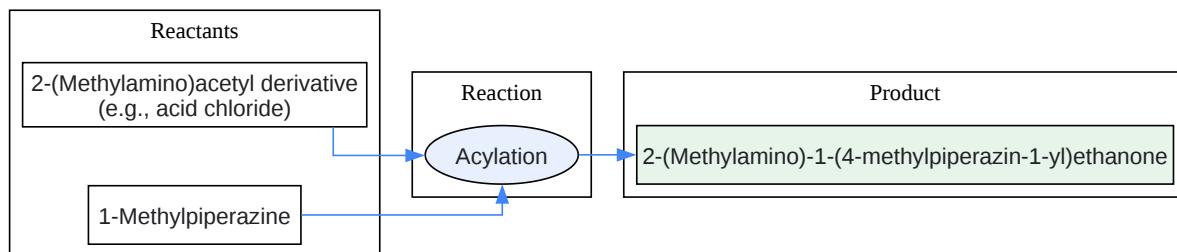
- **Physical State:** Likely a solid at room temperature, possibly crystalline, especially in its salt form.
- **Solubility:** Expected to be soluble in water and polar organic solvents due to the presence of amine and amide functional groups. The hydrochloride salt would exhibit higher water solubility.
- **Basicity:** The presence of two tertiary amine groups (the methylamino and the piperazine nitrogen) and one secondary amine makes the molecule basic. It will readily form salts with acids.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone** is not documented in the searched resources, a general synthetic approach can be proposed based on standard organic chemistry reactions.

Proposed Synthetic Pathway

A plausible method for the synthesis of this compound is the acylation of 1-methylpiperazine with a suitable 2-(methylamino)acetyl halide or a related activated carboxylic acid derivative.



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Caption: Proposed synthetic pathway for **2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone**.

General Experimental Protocol (Hypothetical)

- Reaction Setup: A solution of 1-methylpiperazine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) would be prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon). The reaction would likely be cooled in an ice bath.
- Addition of Acylating Agent: A solution of 2-(N-protected-N-methylamino)acetyl chloride in the same solvent would be added dropwise to the cooled solution of 1-methylpiperazine. The use of a protecting group on the methylamino moiety would be necessary to prevent self-reaction.
- Reaction Monitoring: The reaction progress would be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, the reaction mixture would be quenched with an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any excess acid. The organic layer would be separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

- Deprotection: The protecting group on the methylamino group would be removed under appropriate conditions.
- Purification: The crude product would be purified using a suitable method, such as column chromatography on silica gel or crystallization, to yield the pure **2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone**.

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for **2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone** are available in the public domain. For definitive structural confirmation and characterization, the following analyses would need to be performed.

Expected Spectral Features

- ^1H NMR: Signals corresponding to the methyl group attached to the piperazine nitrogen, the methyl group of the methylamino group, the methylene protons of the piperazine ring, and the methylene protons adjacent to the carbonyl group would be expected.
- ^{13}C NMR: Resonances for the carbonyl carbon, the various carbon atoms of the piperazine ring, and the two methyl carbons would be anticipated.
- IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the amide, C-N stretching, and N-H bending vibrations would be expected.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Toxicology

There is no information available in the scientific literature regarding the biological activity or toxicological properties of **2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone**. The piperazine moiety is a common scaffold in many biologically active compounds, including pharmaceuticals.^[3] Therefore, this compound could potentially exhibit biological activity, but this would require experimental investigation. Any handling of this compound should be done with appropriate safety precautions in a laboratory setting, assuming it is potentially hazardous in the absence of toxicological data.

Conclusion

The currently available information on **2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone** is limited to its basic chemical identity. A comprehensive technical understanding of this compound requires extensive experimental work to determine its physicochemical properties, develop and validate a synthetic route, characterize its structure through spectroscopic methods, and investigate its potential biological activities and toxicological profile. The information and protocols provided herein are based on general chemical principles and are intended to serve as a starting point for future research.

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References

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- 3. 2-{{4-(4-Bromophenyl)piperazin-1-yl)methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
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